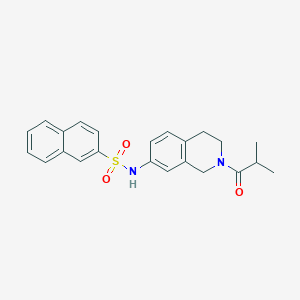

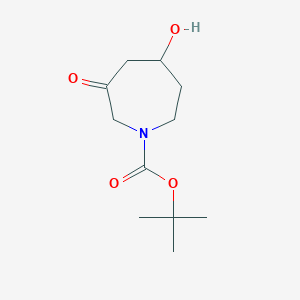

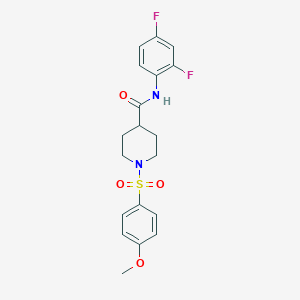

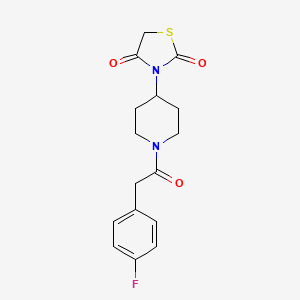

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester, also known as HOCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in drug development, as well as in biochemical and physiological studies. In

Applications De Recherche Scientifique

Synthesis and Molecular Structure

5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester has been synthesized as part of studies on chiral cyclic amino acid esters. These compounds are synthesized from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization reactions. Such synthetic routes are notable for not requiring chiral catalysts or enzymes and avoid the need for separation by chiral column chromatography. The chiral compound's structure is determined through techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups. This research highlights the compound's potential as a building block in organic synthesis and drug development due to its chiral and cyclic nature (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Anticancer Properties

Further investigations have explored the anticancer properties of derivatives of 5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester. Specific esters of this compound, such as tert-butyl esters of 3-azidomethyl-, 3-isocyanatomethyl-, 3-chloromethyl-, and 3-p-nitrophenylvinyl-7α-chloro-1,1-dioxoceph-3-em-4-carboxylic acid, have been synthesized and subjected to cytotoxic screening against cancer and normal cells in vitro. This research provides insights into the compound's utility in developing novel anticancer agents, showcasing its role in the synthesis of pharmacologically relevant molecules (Vorona, Veinberg, Shestakova, Kaņepe, Potorochina, Dikovskaya, Bokaldere, Petrova, Liepinsh, & Lukevics, 2007).

Polymer Chemistry

In the field of polymer chemistry, 5-Hydroxy-3-oxo-azepane-1-carboxylic acid tert-butyl ester and its derivatives have been employed in the synthesis of block copolymers. These materials, prepared using macroinitiators containing azo and peroxy groups, underscore the compound's versatility in crafting polymers with specific properties. Such research highlights its application in materials science, particularly in designing and synthesizing advanced polymeric materials with tailored functionalities (Hazer, Ayas, Beşirli, Saltek, & Baysal, 1989).

Propriétés

IUPAC Name |

tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(13)6-9(14)7-12/h8,13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOECZTLTSPZISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC(=O)C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)